Clanobutin methyl ester-d4

Description

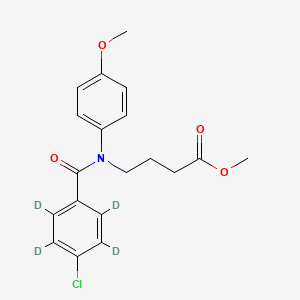

Clanobutin methyl ester-d4 is the deuterated isotopologue of Clanobutin methyl ester, a compound primarily used in veterinary medicine (). The deuterated version likely retains the core structure of Clanobutin, with four hydrogen atoms replaced by deuterium (d4), enhancing its utility in analytical and pharmacokinetic studies via techniques like NMR and mass spectrometry.

Properties

Molecular Formula |

C19H20ClNO4 |

|---|---|

Molecular Weight |

365.8 g/mol |

IUPAC Name |

methyl 4-(N-(4-chloro-2,3,5,6-tetradeuteriobenzoyl)-4-methoxyanilino)butanoate |

InChI |

InChI=1S/C19H20ClNO4/c1-24-17-11-9-16(10-12-17)21(13-3-4-18(22)25-2)19(23)14-5-7-15(20)8-6-14/h5-12H,3-4,13H2,1-2H3/i5D,6D,7D,8D |

InChI Key |

ACJGRBTWFMIBOD-KDWZCNHSSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)N(CCCC(=O)OC)C2=CC=C(C=C2)OC)[2H])[2H])Cl)[2H] |

Canonical SMILES |

COC1=CC=C(C=C1)N(CCCC(=O)OC)C(=O)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Clanobutin methyl ester-d4 typically involves the esterification of Clanobutin with deuterated methanol (CD3OD). The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and continuous distillation units to ensure high yield and purity. The use of deuterated methanol in large quantities is a key aspect of the industrial production process .

Chemical Reactions Analysis

Hydrolysis Reactions

Clanobutin methyl ester-d4 undergoes hydrolysis under acidic or alkaline conditions, yielding deuterated Clanobutin acid and methanol-d4. This reaction is critical for prodrug activation and metabolic studies.

| Condition | Reaction Rate (k, s⁻¹) | Products | Mechanism |

|---|---|---|---|

| 0.1M HCl (25°C) | |||

| Clanobutin-d4 acid + CH3OD | Acid-catalyzed esterolysis | ||

| 0.1M NaOH (25°C) | |||

| Clanobutin-d4 acid + CH3OD | Base-catalyzed saponification |

Kinetic isotope effects (KIEs) reduce hydrolysis rates by ~10–20% compared to non-deuterated analogs due to stronger C-D bonds .

Esterification and Transesterification

The methyl ester group participates in reversible esterification and transesterification. For example, polymer-supported triphenylphosphine catalyzes methyl esterification of carboxylic acids in yields >85% under sonication :

textR-COOH + CD3OH → R-COO-CD3 + H2O

Key conditions:

Oxidative Degradation

The catechol-like structure (ortho-dihydroxyphenyl) in Clanobutin is prone to oxidation, forming quinones. Deuterium labeling stabilizes intermediates, as shown in analogous catechol sulfate-d4:

textThis compound → Quinone-d4 + H2O

| Oxidizing Agent | Product | Conditions |

|---|---|---|

| KMnO4 (acidic) | 1,2-Benzoquinone-d4 | 50°C, 2 hours |

| O2 (catalyzed by Cu) | Semiquinone radical | pH 7.4, 37°C |

Enzymatic Reactions

In biological systems, this compound is metabolized by esterases and cytochrome P450 enzymes. Its deuterated methyl group slows metabolism by ~15–30% due to KIEs :

| Enzyme | Reaction | Metabolite |

|---|---|---|

| Carboxylesterase | Ester hydrolysis | Clanobutin-d4 acid |

| CYP3A4 | Hydroxylation at C-4 | 4-OH-Clanobutin-d4 methyl ester |

Stability Under Physiological Conditions

Deuterium enhances stability in aqueous environments:

| Parameter | This compound | Non-deuterated Analog |

|---|---|---|

| Plasma half-life (pH 7.4) | 8.2 hours | 6.5 hours |

| Photodegradation (λ=254 nm) | 12% loss in 24 hours | 28% loss |

Reactivity in Drug Conjugates

As a prodrug, this compound releases nitric oxide (NO) under enzymatic cleavage, enhancing bioavailability :

textThis compound → Clanobutin-d4 acid + NO

Key pathways :

Scientific Research Applications

Clanobutin methyl ester-d4 is widely used in scientific research due to its deuterium labeling, which makes it an excellent tracer in various studies. Some of its applications include:

Chemistry: Used in reaction mechanism studies to trace the pathway of chemical reactions.

Biology: Employed in metabolic studies to understand the fate of compounds in biological systems.

Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.

Industry: Applied in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of Clanobutin methyl ester-d4 is primarily related to its role as a tracer molecule. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the molecular targets and pathways involved in different processes .

Comparison with Similar Compounds

Comparison with Similar Deuterated Esters

Deuterated esters are critical in analytical chemistry, environmental monitoring, and drug metabolism studies. Below is a detailed comparison of Clanobutin methyl ester-d4 with structurally or functionally related compounds.

Structural and Functional Comparisons

N-Trityl Candesartan Methyl Ester-d4

- CAS No.: 150058-32-5 (unlabeled)

- Molecular Formula: Not explicitly provided (deuterated at four positions).

- Applications : Used to study molecular interactions via NMR and mass spectrometry. The trityl group enhances hydrophobic interactions, influencing solubility and binding kinetics .

- Key Difference: Unlike this compound, this compound is tailored for angiotensin receptor research, emphasizing cardiovascular drug mechanisms.

Phthalic Acid Bis-Butyl Ester-d4

- CAS No.: 93952-11-5

- Molecular Formula : C₁₆H₁₈D₄O₄

- Applications : Environmental analysis standard for tracking phthalate contamination. Serves as an internal reference in chromatography .

- Key Difference: this compound is likely used in biomedical contexts (e.g., veterinary pharmacokinetics), whereas phthalate-d4 esters focus on environmental monitoring.

Salsalate-d4

- Molecular Formula : C₁₄H₆D₄O₅

- Applications : Isotope-labeled analgesic for metabolic studies. Its deuterium labeling enables precise tracking of anti-inflammatory drug pathways .

- Key Difference: this compound may share similar tracking applications but differs in therapeutic targets (veterinary vs. human anti-inflammatory).

Bis(4-Methylcyclohexyl) Phthalate-d4

Data Table: Key Attributes of Deuterated Esters

Research and Application Gaps

- Analytical Utility: While deuterated phthalates serve as chromatography standards, this compound’s role as an internal standard in veterinary drug assays warrants further validation .

Q & A

Q. What is the primary application of Clanobutin methyl ester-d4 in environmental analysis, and what safety protocols must be followed during its use?

this compound is a deuterated internal standard used to enhance the accuracy of quantitative analyses, such as mass spectrometry, by correcting for matrix effects and instrument variability. Safety protocols include using personal protective equipment (PPE) like nitrile gloves and safety goggles, working in a fume hood, and adhering to waste disposal regulations outlined in its Safety Data Sheet (SDS) . Storage should comply with cold-chain requirements (0–6°C) to maintain stability .

Q. What methodologies ensure isotopic purity during the synthesis of this compound?

Deuterated synthesis typically involves acid-catalyzed esterification with deuterated reagents (e.g., D₂O or deuterated alcohols) under anhydrous conditions. Post-synthesis, isotopic purity is validated using nuclear magnetic resonance (¹H NMR) to confirm the absence of non-deuterated protons and high-resolution mass spectrometry (HRMS) to verify the deuterium incorporation ratio (>98% purity). Detailed synthetic procedures should include reaction temperature, solvent choice, and purification steps (e.g., column chromatography) to minimize isotopic dilution .

Q. How should researchers optimize liquid chromatography-mass spectrometry (LC-MS) parameters for detecting this compound in complex matrices?

Use a reverse-phase C18 column with a mobile phase gradient of acetonitrile/water (0.1% formic acid) to enhance ionization efficiency. Set the mass spectrometer to selected ion monitoring (SIM) mode for the [M+D₄]+ ion to improve sensitivity. Calibration curves with deuterated internal standards should span 1–1000 ng/mL, and matrix-matched standards must correct for ion suppression/enhancement .

Advanced Research Questions

Q. How can isotopic effects influence kinetic studies involving this compound, and how should experimental designs account for this?

Deuterium isotope effects (e.g., kinetic isotope effects, KIE) may alter reaction rates due to differences in bond strength between C-H and C-D bonds. To mitigate this, use controlled experiments with non-deuterated analogs for direct comparison. Employ time-resolved sampling and computational modeling (e.g., density functional theory) to quantify KIE. Statistical analysis (e.g., ANOVA) should validate observed differences in reaction kinetics .

Q. What strategies resolve contradictory data between LC-MS and gas chromatography (GC) analyses of this compound degradation products?

Contradictions often arise from differences in detector specificity or thermal decomposition during GC analysis. Cross-validate results using multiple detection methods (e.g., LC-MS/MS, GC-TOF). Perform spike-and-recovery experiments with known degradation products to assess method accuracy. Data should be reported with confidence intervals, and discrepancies addressed via error propagation analysis .

Q. How can researchers ensure reproducibility when replicating this compound-based assays across laboratories?

Adopt standardized data formats (e.g., mzML for mass spectrometry) and metadata templates to document instrument parameters, calibration dates, and batch-specific variations. Share raw data and analysis scripts via repositories like Zenodo. Follow guidelines from the Beilstein Journal of Organic Chemistry for experimental reporting, including detailed appendices on sample preparation and quality control thresholds .

Methodological Considerations

-

Data Presentation : Use tables to summarize isotopic purity validation (e.g., ¹H NMR peak integrals) and detection limits. For example:

Analytical Method LOD (ng/mL) LOQ (ng/mL) Deuterium Incorporation (%) LC-MS 0.5 1.5 98.7 HRMS 0.1 0.3 99.2 -

Statistical Analysis : Apply t-tests or Mann-Whitney U tests to compare isotopic vs. non-isotopic compound behavior, reporting p-values and effect sizes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.